ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (Compound ID: G420-0463) is a heterocyclic compound with a molecular formula of C₂₇H₂₂N₄O₃S and a molecular weight of 482.56 g/mol . Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2, a sulfanylacetamido linker at position 4, and an ethyl benzoate ester at the para position of the benzamide moiety.
Properties
IUPAC Name |
ethyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-2-34-27(33)19-10-12-20(13-11-19)29-25(32)17-35-26-24-16-23(30-31(24)15-14-28-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2,17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKCDMWUAIUHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other molecules that have shown anti-tubercular activity, suggesting that it may also target Mycobacterium tuberculosis.
Mode of Action
Given its structural similarity to other anti-tubercular agents, it may interfere with essential biochemical processes in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth
Result of Action
The expected result of the compound’s action would be the inhibition of Mycobacterium tuberculosis growth, assuming it acts similarly to other anti-tubercular agents. This could lead to a decrease in the severity of tuberculosis infection.
Biological Activity
Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research, including synthesis methods, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a unique structure that integrates various functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 396.48 g/mol. Its structure includes a naphthalene moiety linked to a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities through several mechanisms:
- Kinase Inhibition : Many pyrazolo derivatives are recognized as potent inhibitors of various protein kinases, which are crucial in regulating cellular processes such as growth and differentiation. For instance, the inhibition of Pim kinases has been linked to therapeutic effects in cancer treatment due to their role in cell proliferation and survival pathways .
- Antiviral Activity : Similar compounds have shown potential antiviral effects against flaviviruses, suggesting that this compound may also possess antiviral properties .
- Antitumor Effects : The compound's structure suggests potential activity against various cancer cell lines by inducing apoptosis or inhibiting tumor growth through targeted kinase inhibition .
Biological Evaluation and Case Studies
Several studies have evaluated the biological activity of related pyrazolo compounds, providing insights into their efficacy:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | 110 | Strong inhibitor |
| Naphthalenic Pyrazole Derivative | EGFR | 2300 | Selective inhibition |
| Ethyl 4-{[2-(naphthalen-1-yl)ethyl]amino}benzoate | Various Kinases | Not specified | Potentially active |
Case Study: Anticancer Activity
In a recent study focusing on pyrazolo derivatives, several compounds were screened for their anticancer properties using the MDA-MB-231 breast cancer cell line. The results indicated that specific analogues significantly reduced cell viability at low concentrations, showcasing their potential as anticancer agents .
Case Study: Antiviral Properties
Another investigation into structurally similar compounds revealed promising antiviral activities against dengue and yellow fever viruses. This suggests that this compound may also be effective against viral infections .
Scientific Research Applications
Biological Activities
Research indicates that compounds with a similar pyrazolo[1,5-a]pyrazine structure exhibit a range of biological activities, suggesting that ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate could serve as a lead compound in pharmacological studies. Notable activities include:
- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo compounds have been shown to inhibit critical kinases involved in cancer progression, such as CDK2 and TRKA, which are crucial targets in cancer therapy .
- Enzyme Inhibition : The compound may act as a dual inhibitor targeting specific enzymes linked to cancer and neurogenic disorders. This dual-action potential enhances its therapeutic profile .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo derivatives for their therapeutic potential:
- Dual Inhibition Studies : Research has demonstrated that certain derivatives exhibit potent inhibitory activity against CDK2 and TRKA kinases. For example, compounds synthesized from similar frameworks showed IC50 values comparable to established inhibitors .
- Antiproliferative Effects : A study assessing various pyrazolo derivatives across multiple cancer cell lines revealed significant growth inhibition rates, indicating their potential as anticancer agents .
- Molecular Docking Simulations : These simulations have been employed to explore binding modes of synthesized compounds with their biological targets. Such studies provide insights into the mechanisms underlying their therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares G420-0463 with analogs sharing its pyrazolo[1,5-a]pyrazine core or functional motifs (e.g., sulfanylacetamido, benzoate ester).
Methyl 4-(2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0636)
- Molecular Formula : C₂₄H₂₂N₄O₃S
- Molecular Weight : 446.53 g/mol
- Key Differences :
- Replaces the naphthalen-1-yl group with a 4-ethylphenyl substituent.
- Uses a methyl benzoate ester instead of ethyl.
- Impact :
Ethyl 4-(2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0609)
- Molecular Formula : C₂₅H₂₄N₄O₃S
- Molecular Weight : 460.55 g/mol
- Key Differences :
- Retains the ethyl benzoate ester but substitutes naphthalene with 4-ethylphenyl .
- Impact :
5-Ethoxymethyleneamino-3-Aryl Pyrazole Derivatives ()
- Example: 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Molecular Features: Pyrazole core with fluorophenyl and nitrophenyl substituents. Key Differences: Lacks the pyrazolo[1,5-a]pyrazine ring and sulfanylacetamido linker.
1,5-Dihydro-6-[(2-Substituted Phenyl-2-Oxoethyl)thio]-Pyrazolo[3,4-d]pyrimidin-4-ones ()
- Example: Compound 2 (R = aryl)
- Molecular Features : Pyrazolo[3,4-d]pyrimidine core with thioether linkages.
- Key Differences : Thioxo group and pyrimidine ring alter electronic properties and hydrogen-bonding capacity vs. G420-0463’s pyrazine core.
- Impact : Increased hydrogen bond acceptors (e.g., carbonyl groups) may improve target affinity but reduce cell permeability .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility : The pyrazolo[1,5-a]pyrazine core in G420-0463 allows for versatile substitutions, enabling optimization of lipophilicity (via naphthalene) and metabolic stability (via ethyl benzoate) .
- Role of Naphthalene : The naphthalen-1-yl group in G420-0463 likely enhances binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs), a feature absent in 4-ethylphenyl analogs .
- Ester Group Influence : Ethyl benzoate in G420-0463 and G420-0609 may confer slower esterase-mediated hydrolysis compared to methyl esters (G420-0636), extending in vivo half-life .
- Synthetic Feasibility : and highlight methodologies for introducing sulfanylacetamido linkers and heterocyclic cores, supporting scalable synthesis of G420-0463 derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
